molecular formula C13H17F3N2 B1313421 1-{[3-(Trifluoromethyl)phenyl]methyl}piperidin-4-amine CAS No. 66898-97-3

1-{[3-(Trifluoromethyl)phenyl]methyl}piperidin-4-amine

Cat. No. B1313421
CAS RN: 66898-97-3
M. Wt: 258.28 g/mol
InChI Key: BGXWETBTBPDHLX-UHFFFAOYSA-N
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Description

1-(3-(Trifluoromethyl)phenyl)methylpiperidin-4-amine, also known as 1-TFMP, is a synthetic organic compound that has a wide range of applications in scientific research. It is used in various fields such as medicinal chemistry, organic synthesis, and pharmacology. In addition, 1-TFMP has been found to have potential therapeutic benefits.

Scientific Research Applications

1-{[3-(Trifluoromethyl)phenyl]methyl}piperidin-4-amine has been used in various scientific research applications. It has been found to have potential therapeutic benefits, and has been studied for its ability to inhibit the activity of enzymes associated with the development of cancer. In addition, this compound has been used to study the effects of drugs on the human body, as well as to study the mechanisms of drug action. It has also been used as a model compound for the synthesis of other compounds, and as a starting material for the synthesis of pharmaceuticals.

Advantages and Limitations for Lab Experiments

1-{[3-(Trifluoromethyl)phenyl]methyl}piperidin-4-amine has several advantages when used in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable in solution. In addition, it is relatively non-toxic and non-irritating. However, there are some limitations to its use in laboratory experiments. It is not water-soluble and can only be used in organic solvents, and it is not suitable for long-term storage.

Future Directions

1-{[3-(Trifluoromethyl)phenyl]methyl}piperidin-4-amine has a wide range of potential applications in scientific research. Possible future directions for this compound include further research into its therapeutic potential, as well as its potential use as a model compound for the synthesis of other compounds. In addition, further research into its biochemical and physiological effects is needed. Finally, further research into its mechanism of action is needed in order to better understand its potential therapeutic benefits.

properties

IUPAC Name

1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3N2/c14-13(15,16)11-3-1-2-10(8-11)9-18-6-4-12(17)5-7-18/h1-3,8,12H,4-7,9,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGXWETBTBPDHLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CC2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10512381
Record name 1-{[3-(Trifluoromethyl)phenyl]methyl}piperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10512381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

66898-97-3
Record name 1-{[3-(Trifluoromethyl)phenyl]methyl}piperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10512381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of piperidin-4-ylcarbamic acid tert-butyl ester (2.5 g, 12.4 mmol), 3-(trifluoromethyl)benzyl bromide (1.7 ml, 11.3 mmol) and diisoproylethylamine (2.9 ml, 16.9 mmol) in dichloromethane (25 ml) was stirred at room temperature for 2 h. After this period, trifluoroacetic acid (32 ml) was added and the reaction mixture was stirred for a further 2 h. The solvent was evaporated in vacuo and a saturated solution of sodium carbonate was added. The mixture was extracted with dichloromethane and the separated organic layers were dried (Na2SO4), filtered, and the solvent evaporated in vacuo. The residue was purified by column chromatography (silica gel; 5-10% ammonia in methanol (7 M)/dichloromethane) to yield D6 (1.9 g, 60%) as a solid. C13H12F3N2 requires 258. Found 259 (MH+)
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step One
Quantity
2.9 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
32 mL
Type
reactant
Reaction Step Two
Name
Yield
60%

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